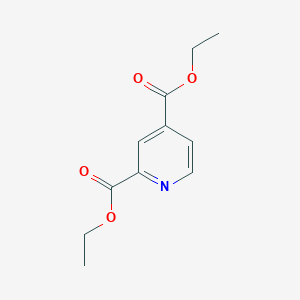










|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:9]=[CH:8][N:7]=1)=[O:5])[CH3:2].ClC(Cl)C.[BH4-].[Na+].Cl>C(O)C>[OH:13][CH2:12][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:11]=1.[OH:3][CH2:4][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][N:7]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:2.3|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=NC=CC(=C1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
932 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring for 1 hour under ice-
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
WAIT
|
|
Details
|
further at room temperature for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating
|
|
Type
|
ADDITION
|
|
Details
|
A saturated aqueous sodium hydrogen carbonate solution was added
|
|
Type
|
EXTRACTION
|
|
Details
|
by extracting with chloroform-isopropanol (10:1)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (eluent: chloroform-methanol)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC(=NC=C1)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.7 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1C=C(C(=O)OCC)C=CN1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:9]=[CH:8][N:7]=1)=[O:5])[CH3:2].ClC(Cl)C.[BH4-].[Na+].Cl>C(O)C>[OH:13][CH2:12][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:11]=1.[OH:3][CH2:4][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][N:7]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:2.3|
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=NC=CC(=C1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
932 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring for 1 hour under ice-
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
WAIT
|
|
Details
|
further at room temperature for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
by stirring for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating
|
|
Type
|
ADDITION
|
|
Details
|
A saturated aqueous sodium hydrogen carbonate solution was added
|
|
Type
|
EXTRACTION
|
|
Details
|
by extracting with chloroform-isopropanol (10:1)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over anhydrous magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (eluent: chloroform-methanol)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC(=NC=C1)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.7 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1C=C(C(=O)OCC)C=CN1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |